molecular formula C19H18ClNO3 B4989339 8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline

Cat. No. B4989339
M. Wt: 343.8 g/mol
InChI Key: QWJMVJUVAMFVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as CQ and has been used in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The purpose of

Mechanism of Action

The mechanism of action of CQ is not fully understood, but it is believed to involve the inhibition of lysosomal function. CQ is a weak base that accumulates in acidic compartments, such as lysosomes. This accumulation leads to an increase in lysosomal pH, which inhibits lysosomal enzymes and impairs lysosomal function. CQ has also been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. In cancer research, CQ has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In Alzheimer's disease research, CQ has been shown to reduce inflammation, oxidative stress, and beta-amyloid plaque accumulation. In malaria research, CQ has been shown to inhibit the growth of the malaria parasite by interfering with heme detoxification.

Advantages and Limitations for Lab Experiments

CQ has several advantages for lab experiments, including its low cost, high availability, and well-established synthesis method. However, CQ also has some limitations, including its potential toxicity and nonspecific effects on lysosomal function.

Future Directions

There are several future directions for CQ research. In cancer research, CQ could be further studied as a potential therapeutic agent for various types of cancer. In Alzheimer's disease research, CQ could be studied in combination with other drugs to enhance its efficacy. In malaria research, CQ could be used in combination with other antimalarial drugs to overcome drug resistance. Additionally, CQ could be studied for its potential use in other diseases, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

The synthesis of CQ involves the reaction of 8-hydroxyquinoline with 3-chlorophenol in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of 8-(3-chlorophenoxy)quinoline, which is then reacted with ethylene glycol in the presence of potassium carbonate and dimethylformamide to produce CQ.

Scientific Research Applications

CQ has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, CQ has been shown to inhibit autophagy, a process that is essential for cancer cell survival. CQ has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the lysosomal degradation of these drugs. In Alzheimer's disease research, CQ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In malaria research, CQ has been used as an antimalarial drug due to its ability to inhibit the growth of the malaria parasite.

properties

IUPAC Name

8-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-16-6-2-7-17(14-16)23-12-10-22-11-13-24-18-8-1-4-15-5-3-9-21-19(15)18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMVJUVAMFVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOCCOC3=CC(=CC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]quinoline

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